molecular formula C13H12O3 B11886464 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one CAS No. 36039-14-2

6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one

Katalognummer: B11886464
CAS-Nummer: 36039-14-2
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: RYJFUGORDGICCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one can be achieved through various organic synthesis methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethylphenol with acetic anhydride in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is also common to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetyl and dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

36039-14-2

Molekularformel

C13H12O3

Molekulargewicht

216.23 g/mol

IUPAC-Name

6-acetyl-2,3-dimethylchromen-4-one

InChI

InChI=1S/C13H12O3/c1-7-9(3)16-12-5-4-10(8(2)14)6-11(12)13(7)15/h4-6H,1-3H3

InChI-Schlüssel

RYJFUGORDGICCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.